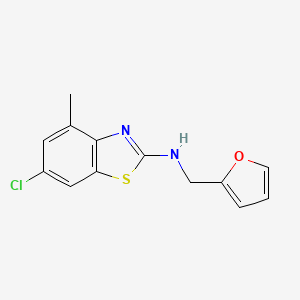
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C13H11ClN2OS and its molecular weight is 278.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Physical Work Capacity Enhancement
A study by Цублова et al. (2015) synthesized new derivatives of 2-animo-6-ethoxybenzothiazole, including a compound similar to 6-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine. These substances enhanced physical performance in mice, suggesting potential applications in developing drugs to improve physical work capacity (Цублова et al., 2015).
Biological and Pharmacological Activities
Hunasnalkar et al. (2010) and Chidrawar (2016) indicated that benzothiazole derivatives, including structures similar to the compound , exhibit various pharmacological and biological activities. These activities include anti-inflammatory and anti-bacterial properties, highlighting the compound's potential in therapeutic applications (Hunasnalkar et al., 2010); (Chidrawar, 2016).
Synthesis and Characterization
Dushamov et al. (2020) and Chavan et al. (2007) have conducted research on the synthesis and characterization of benzothiazole derivatives. These studies contribute to understanding the chemical properties and potential reactivity of compounds like this compound, which is crucial for their application in scientific research (Dushamov et al., 2020); (Chavan et al., 2007).
Antimicrobial Activity
Altalbawy (2013) investigated benzothiazole derivatives for antimicrobial activity. This study supports the potential use of compounds like this compound in the development of new antimicrobial agents (Altalbawy, 2013).
Anti-inflammatory Applications
Research by Srivastav et al. (2009) focused on the synthesis of novel benzothiazole derivatives with anti-inflammatory properties. This research highlights the potential application of similar compounds in treating inflammation-related conditions (Srivastav et al., 2009).
Synthesis and Chemical Reactions
Pingle et al. (2006) conducted studies on the synthesis and reactions of benzothiazole derivatives. These studies provide insight into the chemical behavior and potential applications of this compound in various chemical reactions (Pingle et al., 2006).
Eigenschaften
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2OS/c1-8-5-9(14)6-11-12(8)16-13(18-11)15-7-10-3-2-4-17-10/h2-6H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMQMBZZVCGATL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NCC3=CC=CO3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)
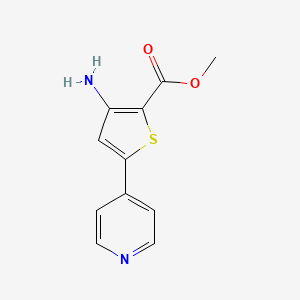
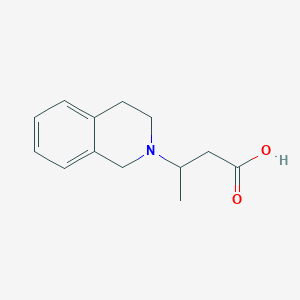

amine](/img/structure/B1451881.png)
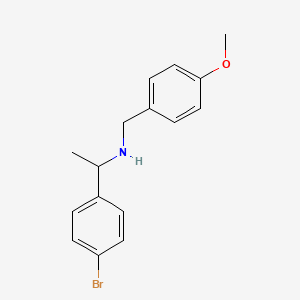

![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)



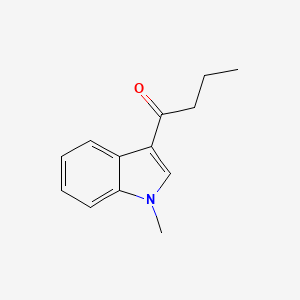
![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)
